Methyl 4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)benzoate
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Overview
Description
Methyl 4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)benzoate is a complex organic compound that features a thiazole ring, an azetidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)benzoate typically involves multiple steps, starting with the preparation of the thiazole and azetidine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The azetidine ring, known for its strain-driven reactivity, can be synthesized through the cyclization of β-amino alcohols . The final step involves the coupling of the thiazole and azetidine intermediates with a benzoate ester under appropriate reaction conditions, such as the use of a base like triethylamine in an organic solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Substitution: The azetidine ring can undergo nucleophilic substitution reactions due to its ring strain, making it reactive towards nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted azetidines
Scientific Research Applications
Methyl 4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive molecules due to its unique structural features.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)benzoate is largely dependent on its structural components. The thiazole ring can interact with biological targets through hydrogen bonding and π-π interactions, while the azetidine ring can undergo ring-opening reactions that release reactive intermediates . These interactions and reactions can modulate various molecular pathways, making the compound useful in drug design and development .
Comparison with Similar Compounds
Methyl 4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)benzoate can be compared with other compounds that contain thiazole and azetidine rings:
Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate: Similar structure but with a methyl-substituted thiazole ring.
Azetidine-2-carboxylic acid: Contains an azetidine ring but lacks the thiazole and benzoate ester components.
The uniqueness of this compound lies in its combination of these rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-20-14(19)11-4-2-10(3-5-11)13(18)17-8-12(9-17)21-15-16-6-7-22-15/h2-7,12H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWAHSRQCYDQJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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